A Comprehensive Technical Guide to N-(Amino-PEG3)-N-bis(PEG4-Boc): Physicochemical Properties and Characterization
A Comprehensive Technical Guide to N-(Amino-PEG3)-N-bis(PEG4-Boc): Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the core physicochemical properties of N-(Amino-PEG3)-N-bis(PEG4-Boc), a branched-chain polyethylene (B3416737) glycol (PEG)-based linker molecule. This compound is of significant interest in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length, solubility, and reactivity is paramount.[1] This document outlines the expected properties of this molecule based on the known characteristics of its constituent parts: a primary amine-terminated PEG3 chain and two tert-butyloxycarbonyl (Boc)-protected PEG4 chains. It also details the standard experimental protocols for the characterization and quality control of such PEGylated compounds.
Introduction to Branched PEG Linkers
Polyethylene glycol (PEG) is a highly versatile polymer widely utilized in the pharmaceutical and biomedical fields due to its biocompatibility, water solubility, and ability to improve the pharmacokinetic properties of conjugated molecules.[2][3][4] PEGylation, the process of covalently attaching PEG chains to molecules, can enhance drug stability, reduce immunogenicity, and prolong circulation half-life.[5][]
Branched or multi-arm PEG structures offer several advantages over linear PEGs, including a greater hydrodynamic radius and the potential for multi-point attachment or the introduction of multiple functionalities.[][7] The specific molecule, N-(Amino-PEG3)-N-bis(PEG4-Boc), features a central nitrogen atom creating a branched structure. One arm consists of a three-unit PEG chain terminating in a primary amine, providing a reactive site for conjugation. The other two arms are identical four-unit PEG chains with their terminal amines protected by Boc groups. This design allows for selective deprotection and subsequent functionalization, making it a valuable heterobifunctional linker.
Physicochemical Properties
Expected Quantitative Data
The following table summarizes the key physicochemical parameters for N-(Amino-PEG3)-N-bis(PEG4-Boc) and the typical analytical methods used for their determination.
| Property | Expected Value/Range | Analytical Method(s) |
| Molecular Weight (MW) | ~938.1 g/mol (Calculated) | Mass Spectrometry (MS), Size Exclusion Chromatography (SEC) |
| Appearance | Colorless to pale yellow oil or solid | Visual Inspection |
| Solubility | High in water and many organic solvents (e.g., DCM, DMF, DMSO) | Solubility Assays |
| Polydispersity Index (PDI) | Close to 1.0 (for monodisperse PEGs) | Size Exclusion Chromatography (SEC) |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) |
| Boc Protection | Confirmed | Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR) |
| Amine Reactivity | High (after deprotection) | Titration, Reaction with NHS esters |
Experimental Protocols
Accurate characterization of N-(Amino-PEG3)-N-bis(PEG4-Boc) is essential to ensure its quality and performance in subsequent applications. The following are detailed methodologies for key experiments.
Determination of Molecular Weight and Purity by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for verifying the molecular weight and assessing the purity of PEGylated compounds.[4]
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Instrumentation: A standard HPLC system equipped with a C8 or C18 reversed-phase column and coupled to an electrospray ionization mass spectrometer (ESI-MS).
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Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
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Sample Preparation: The compound is dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run a linear gradient from low to high organic phase concentration to elute the compound.
-
Monitor the eluent by UV detection (typically at 214 nm for amide bonds if present, or by universal detectors like charged aerosol detectors) and mass spectrometry.
-
-
Data Analysis: The mass spectrum will confirm the molecular weight of the main peak. The purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule, including the presence of the PEG backbone, the terminal amine, and the Boc protecting groups.[8]
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Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O), depending on the sample's solubility.
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Analysis:
-
The characteristic repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) will show a prominent signal around 3.6 ppm in the ¹H NMR spectrum.
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The tert-butyl group of the Boc protecting groups will exhibit a sharp singlet at approximately 1.4 ppm in the ¹H NMR spectrum.
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The presence and integration of signals corresponding to the different PEG chain lengths and the terminal groups will confirm the overall structure.
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Assessment of Polydispersity by Size Exclusion Chromatography (SEC)
SEC is used to determine the molecular weight distribution and polydispersity index (PDI) of polymeric compounds.[4][8] For monodisperse PEG linkers, a narrow distribution is expected.
-
Instrumentation: An HPLC system equipped with an SEC column and a refractive index (RI) or light scattering detector.
-
Mobile Phase: An aqueous buffer such as phosphate-buffered saline (PBS) or an organic solvent like tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the equilibrated SEC column.
-
Elute with an isocratic flow.
-
-
Data Analysis: The retention time is correlated with the hydrodynamic volume of the molecule. A single, sharp peak indicates low polydispersity. The PDI is calculated from the molecular weight distribution.
Boc Deprotection Protocol
The Boc protecting groups are stable under basic conditions but can be readily removed under acidic conditions to reveal the primary amines for further conjugation.[9]
-
Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (B109758) (DCM) or dioxane.
-
Procedure:
-
Dissolve the Boc-protected compound in the chosen solvent.
-
Add the acid (e.g., 20% TFA in DCM) and stir at room temperature.
-
Monitor the reaction by TLC or HPLC-MS until the starting material is consumed.
-
Remove the acid and solvent under reduced pressure.
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The resulting amine salt can be used directly or neutralized with a non-nucleophilic base.
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Visualizations
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and characterization of N-(Amino-PEG3)-N-bis(PEG4-Boc).
Caption: Quality control workflow for N-(Amino-PEG3)-N-bis(PEG4-Boc).
Experimental Workflow for Boc Deprotection and Conjugation
This diagram outlines the experimental steps for utilizing the linker in a typical conjugation reaction.
Caption: Workflow for Boc deprotection and subsequent conjugation.
Conclusion
N-(Amino-PEG3)-N-bis(PEG4-Boc) is a well-defined, branched PEG linker with significant potential in the development of complex bioconjugates and targeted therapeutics like PROTACs. Its heterobifunctional nature, conferred by the selectively protected amine groups, allows for controlled, stepwise synthesis strategies. The physicochemical properties, including molecular weight, purity, and solubility, are critical parameters that must be thoroughly characterized to ensure reproducibility and efficacy in its applications. The experimental protocols detailed in this guide provide a robust framework for the quality control and utilization of this and similar PEGylated linker molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the Different Molecular Weights of Polyethylene Glycol (PEG) Coating Agents on the Magnetic Targeting Characteristics of Functionalized Magnetoresponsive Nanoclusters | MDPI [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
